Methyl 3,4-dichloro-2-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dichloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBGATOVCFIEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics in Transformations
Mechanistic Investigations of Nucleophilic Displacements on Halogenated Arenes
Transformations involving Methyl 3,4-dichloro-2-fluorobenzoate are primarily characterized by nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of three halogen atoms (two chlorine, one fluorine) and a methyl ester group. This electron deficiency makes the ring susceptible to attack by nucleophiles.
The predominant mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
An alternative, though less common for such activated systems, is a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single step. However, the presence of strong electron-withdrawing groups, which effectively stabilize the anionic Meisenheimer intermediate, strongly favors the stepwise pathway for substrates like this compound.
The regioselectivity of nucleophilic attack is a critical aspect of its chemistry. The compound presents three potential sites for substitution: the fluorine at position C2, the chlorine at C3, or the chlorine at C4. The fluorine atom at the C2 position is generally the most susceptible to displacement. This is due to two primary factors:
Leaving Group Ability : In SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic.
Activation by Substituents : The C2 position is activated by the ortho methyl ester group (-CO2CH3) and the para chloro group (at C4), both of which provide resonance stabilization to the negative charge of the Meisenheimer intermediate. The chlorine at C4 is also activated, being ortho to the C3-chlorine and para to the ester group. The chlorine at C3 is the least activated site.
Therefore, nucleophilic attack is predicted to occur preferentially at the C2 position, leading to the displacement of the fluoride (B91410) ion.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is finely tuned by a combination of steric and electronic effects exerted by its substituents.
Electronic Effects: All substituents on the aromatic ring are electron-withdrawing, which is a prerequisite for facile SNAr reactions.
Methyl Ester Group (-CO2CH3): This is a powerful activating group due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects. It can effectively delocalize the negative charge of the Meisenheimer intermediate, particularly when the attack is at an ortho or para position.
Halogen Atoms (F, Cl): Halogens exert a dual electronic effect. They are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity, which activates the ring towards nucleophilic attack. They also have a weak electron-donating resonance effect (+M) due to their lone pairs, but in the context of SNAr, the inductive effect is dominant.
The cumulative effect of these groups significantly lowers the electron density of the aromatic ring, thereby lowering the activation energy for the formation of the Meisenheimer complex.
Steric Effects: Steric hindrance can influence the rate of nucleophilic attack. The methyl ester group at C1 and the chlorine atom at C3 are positioned ortho to the C2-fluorine. These groups can sterically encumber the transition state, potentially slowing the rate of reaction compared to a less substituted arene. The approach of a bulky nucleophile to the C2 position would be more impeded than that of a smaller nucleophile. This steric hindrance is a key factor that must be considered when planning synthetic transformations.
| Position of Attack | Leaving Group | Electronic Activation (Stabilization of Intermediate) | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| C2 | F | High (Activated by ortho-CO2CH3 and para-Cl) | Moderate (from ortho-CO2CH3 and ortho-Cl) | Highest |
| C4 | Cl | Moderate (Activated by para-CO2CH3 and ortho-Cl) | Low | Moderate |
| C3 | Cl | Low (Activated by meta-CO2CH3) | High (from ortho-CO2CH3 and ortho-Cl) | Lowest |
Kinetic Studies of Key Synthetic Steps
Rate = k[Aryl Halide][Nucleophile]
Kinetic studies on analogous systems, such as the reaction of substituted 2,4-dihalobenzenes with nucleophiles, provide valuable benchmarks. For instance, the rate of substitution is highly dependent on the nature of the nucleophile (its nucleophilicity and size) and the solvent. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are typically used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
The table below presents representative relative rate data for the SNAr reaction of a model activated aryl halide with different nucleophiles, illustrating the typical trends that would be expected for this compound.
| Nucleophile | Typical Relative Rate (krel) | Comments |
|---|---|---|
| CH3O- | 100 | Strong, relatively small nucleophile. |
| (CH3)2NH | 10 | Moderate nucleophile. |
| C6H5S- | >1000 | Highly polarizable and strong nucleophile. |
| (CH3)3CO- | <1 | Strong base but a sterically hindered, poor nucleophile for SNAr. |
Note: Data are illustrative for a generic activated aryl halide and serve to show expected trends.
Analysis of Reaction Intermediates and Transition States
The key to understanding the reactivity of this compound lies in the analysis of the stability of its potential reaction intermediates and the transition states leading to them.
Reaction Intermediates: As established, the reaction proceeds via a Meisenheimer complex. For the most favorable pathway—attack at C2—the intermediate possesses a negative charge that is delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents. The resonance structures show that the charge is shared by the carbons of the ring and the oxygen atoms of the ortho-ester group and the para-chlorine's orbitals. This delocalization provides significant stabilization.
Transition States: According to the Hammond postulate, the transition state for an endergonic step (like the formation of a high-energy Meisenheimer complex) will structurally resemble the product of that step (the intermediate itself). Therefore, the transition state for the nucleophilic attack will have a partially formed bond between the nucleophile and C2, a partially broken C-F bond, and a significant negative charge buildup on the ring that is delocalized in a manner similar to the full intermediate.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these transient species. While specific DFT studies on this compound are scarce, calculations on analogous systems like dichlorofluorobenzenes consistently show that the activation energy for nucleophilic attack is lowest at the carbon bearing the fluorine atom, and that the stability of the resulting Meisenheimer complex dictates the regiochemical outcome.
| Site of Attack | Key Stabilizing Resonance Contributor | Calculated Relative Energy (Illustrative) |
|---|---|---|
| C2 (ortho to -CO2CH3, para to -Cl) | Charge on ester group oxygens and para-Cl | 0 kcal/mol (most stable) |
| C4 (para to -CO2CH3) | Charge on ester group oxygens | +3-5 kcal/mol |
| C3 (meta to -CO2CH3) | No direct resonance with ester group | > +10 kcal/mol |
Note: Energy values are representative based on general principles and data from similar systems.
Advanced Spectroscopic Characterization for Molecular Structure Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For Methyl 3,4-dichloro-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its proton, carbon, and fluorine frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the methyl ester group. The aromatic region of the spectrum is characterized by two doublets, a result of the coupling between the two neighboring aromatic protons. The proton at position 6 (H-6) is expected to resonate at a higher chemical shift (downfield) compared to the proton at position 5 (H-5) due to the deshielding effects of the adjacent electron-withdrawing chlorine and fluorine atoms. The methyl protons of the ester group appear as a sharp singlet, typically in the upfield region of the spectrum.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.40 - 7.60 | d | ~8.5 |
| H-6 | 7.70 - 7.90 | d | ~8.5 |
| -OCH₃ | 3.90 - 4.00 | s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will exhibit eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen substituents. The carbon atom bonded to the fluorine (C-2) will show a characteristic large coupling constant (¹JC-F). The carbonyl carbon (C=O) is expected to appear at the most downfield position, typical for ester carbonyls. The methyl carbon (-OCH₃) will be found in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 125.0 - 127.0 |
| C-2 (C-F) | 155.0 - 158.0 (d, ¹JC-F ≈ 250-260 Hz) |
| C-3 (C-Cl) | 128.0 - 130.0 |
| C-4 (C-Cl) | 133.0 - 135.0 |
| C-5 | 126.0 - 128.0 |
| C-6 | 130.0 - 132.0 |
| C=O | 163.0 - 165.0 |
| -OCH₃ | 52.0 - 54.0 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal will be influenced by the electronic environment created by the adjacent chlorine atoms and the ester group. The signal may appear as a doublet of doublets due to coupling with the neighboring aromatic protons, H-1 and H-3 (if present and coupling is resolved).
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| F-2 | -110 to -130 | dd |
Vibrational Spectroscopy for Molecular Dynamics and Bonding
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The C-Cl and C-F stretching vibrations will give rise to absorptions in the fingerprint region, typically below 1200 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in the fingerprint region, usually as two distinct bands.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Weak to Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of the absorbed light corresponds to the energy difference between these orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group of the ester function.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density, rather than the complex many-electron wavefunction. A key application of DFT in computational chemistry is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
For Methyl 3,4-dichloro-2-fluorobenzoate, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to predict its three-dimensional structure. This process would precisely calculate bond lengths, bond angles, and dihedral angles. The optimization would account for the steric and electronic effects of the substituents on the benzene (B151609) ring: the two chlorine atoms, the highly electronegative fluorine atom, and the methyl ester group. It would be expected that the presence of the ortho-fluorine atom would cause some degree of torsion in the ester group relative to the plane of the aromatic ring to minimize steric repulsion. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined from this optimized geometry.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netactascientific.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. actascientific.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netchemrxiv.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity and electronic properties. A high HOMO energy suggests a greater ability to donate electrons, indicating nucleophilic character. Conversely, a low LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the ester group, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO would likely be a π-orbital distributed across the benzene ring, while the LUMO would be a π*-antibonding orbital.
Illustrative Data Table: FMO Energies (Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.50 |
| LUMO | -1.25 |
| HOMO-1 | -8.10 |
| LUMO+1 | -0.50 |
Examination of HOMO-LUMO Energy Gaps and Charge Transfer Phenomena
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, the significant electron-withdrawing effect of the halogens would likely result in a relatively large HOMO-LUMO gap, indicating considerable electronic stability.
Intramolecular charge transfer (ICT) can also be analyzed using FMOs. The distribution of the HOMO and LUMO across the molecule reveals potential charge transfer pathways upon electronic excitation. In this molecule, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO might have significant contributions from the carbonyl carbon of the ester group, suggesting a potential π → π* charge transfer character upon excitation.
Illustrative Data Table: Reactivity Parameters from FMO Analysis (Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | 6.25 | Indicates chemical stability. |
| Ionization Potential (I ≈ -EHOMO) | 7.50 | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | 1.25 | Energy released when an electron is added. |
| Global Hardness (η = (I-A)/2) | 3.125 | Resistance to change in electron distribution. |
| Global Softness (S = 1/2η) | 0.16 | A measure of molecular polarizability. |
| Electronegativity (χ = (I+A)/2) | 4.375 | The power to attract electrons. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. psu.edu The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govacs.org Green areas represent neutral potential.
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the ester group, particularly the carbonyl oxygen, identifying them as the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The halogen atoms, despite their high electronegativity, often show a region of positive potential on their outermost surface (a "sigma-hole"), which could be involved in halogen bonding interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. scm.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of "delocalization" effects, quantified by second-order perturbation theory. wikipedia.org This analysis measures the stabilization energy arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
While global descriptors like hardness and electronegativity describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which atoms or regions within the molecule are most reactive. The Fukui function, f(r), is a prominent local descriptor derived from DFT that indicates the change in electron density at a specific point when an electron is added to or removed from the system.
By calculating the condensed Fukui functions for each atom, one can predict the most likely sites for different types of reactions:
Nucleophilic attack (f+) : The site with the highest f+ value is the most susceptible to attack by a nucleophile. For this compound, this is expected to be the carbonyl carbon of the ester group.
Electrophilic attack (f-) : The site with the highest f- value is the most favorable for attack by an electrophile. This would likely be one of the carbon atoms in the aromatic ring, with its precise location influenced by the directing effects of the substituents.
Radical attack (f0) : The site with the highest f0 value is the most susceptible to radical attack.
These descriptors provide a more nuanced understanding of reactivity than MEP maps alone, offering a quantitative ranking of the reactivity of different atomic sites within the molecule.
Derivatization Strategies and Post Synthetic Functionalization
Introduction of Diverse Functional Groups
The introduction of new functional groups onto the benzene (B151609) ring of methyl 3,4-dichloro-2-fluorobenzoate is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring is rendered electron-deficient by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the methoxycarbonyl group. This electronic state makes the ring susceptible to attack by nucleophiles.
Generally, in activated aryl halides, the SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group (one of the halogen atoms) is eliminated, restoring the aromaticity of the ring. nih.govmasterorganicchemistry.com The regioselectivity of this substitution is influenced by the relative activation provided by the electron-withdrawing groups. For instance, in related dinitro-substituted dichlorobenzoates, nucleophilic attack by secondary cyclic amines like piperidine (B6355638) has been shown to selectively replace the chlorine atom at the C-2 position. researchgate.net
While specific studies on this compound are not extensively detailed, analogous reactions on similar polychlorinated aromatic compounds suggest that various nucleophiles can be employed to displace one of the chlorine atoms. Potential nucleophiles include alkoxides, thiolates, and amines, which would lead to the formation of ether, thioether, and amino derivatives, respectively. The reaction conditions, such as the choice of solvent, temperature, and base, are critical in controlling the outcome and selectivity of these transformations. For example, the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide (B1231860) results in the substitution of the chlorine atom para to the activating nitro group. nih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 3-chloro-2-fluoro-4-methoxybenzoate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 3-chloro-2-fluoro-4-(phenylthio)benzoate |
Amination and Reduction Reactions of Nitro-Intermediates
A key strategy for introducing an amino group onto the aromatic ring involves a two-step sequence: nitration followed by reduction.
First, a nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The nitration of structurally similar compounds, such as 2,4-dichloro-5-fluorobenzoic acid and 2,6-dichlorobenzoic acid, is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.govpatsnap.com For 2,4-dichloro-5-fluoroacetophenone, nitration occurs in the presence of nitric acid, followed by oxidation to yield the corresponding nitrobenzoic acid. google.com Given the electronic properties of this compound, the nitration would likely be directed to the C-5 position, yielding methyl 3,4-dichloro-2-fluoro-5-nitrobenzoate.
The subsequent reduction of the nitro-intermediate to an amine is a well-established transformation with a variety of available methods. masterorganicchemistry.comnih.gov Common approaches include:
Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.comgoogle.com It offers clean conversion with high yields.
Metal-Acid Systems: Combinations like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. masterorganicchemistry.com
Other Reducing Agents: A process using trichlorosilane (B8805176) in the presence of an organic base has been developed for the chemoselective reduction of nitro groups to amines, tolerating other functional groups like esters. google.com Another modern method utilizes sodium borohydride (B1222165) in combination with iron(II) chloride (NaBH₄-FeCl₂) for the selective reduction of nitroarenes that also contain ester groups, providing high yields. thieme-connect.com
This nitration-reduction sequence provides a reliable pathway to synthesize amino-substituted dichlorofluorobenzoates, which are valuable precursors for more complex molecules.
Table 2: Representative Conditions for Nitro Group Reduction
| Reagent System | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|
| H₂ | Pd/C, PtO₂, or Raney Ni | High efficiency, clean reaction | masterorganicchemistry.comgoogle.com |
| Fe, Sn, or Zn | HCl | Classic, cost-effective method | masterorganicchemistry.com |
| HSiCl₃ | Tertiary Amine | Metal-free, chemoselective | google.comorganic-chemistry.org |
Cyclization Reactions to Form Heterocyclic Compounds
The functional groups present in this compound and its derivatives can participate in cyclization reactions to form various heterocyclic systems. These reactions are particularly significant in medicinal chemistry, as many heterocyclic scaffolds form the core of bioactive molecules.
A prominent application is the synthesis of quinolone derivatives, which are a major class of antibiotics. Fluorinated benzoic acids are key starting materials in the Gould-Jacobs reaction or related synthetic routes. nih.govmdpi.com Typically, the benzoic acid derivative is converted into an aniline (B41778) derivative, which then undergoes cyclization with a β-ketoester or a similar three-carbon unit. For example, the amino derivative of this compound could be cyclized to form a 4-quinolone core structure, a scaffold with significant antibacterial activity. nih.govrsc.org
Furthermore, intramolecular cyclization can be achieved by leveraging the reactivity of the substituents. For instance, after hydrolysis of the ester to a carboxylic acid, the resulting acid can be made to react with an adjacent amino group (introduced as described in section 6.2) to form a benzoxazinone (B8607429) ring. Transition-metal-catalyzed decarboxylative cyclization of N-benzoyl benzoxazinones has been shown to produce tetra-substituted 3,1-benzoxazines. nih.gov While not a direct cyclization of the starting ester, this illustrates a pathway accessible through its derivatives.
Another potential strategy involves intramolecular reactions of amidopropynes, which can be synthesized from the corresponding benzoic acid. These can undergo cyclization to form oxazole (B20620) derivatives. rsc.org While requiring several synthetic steps to generate the necessary precursor from this compound, these routes highlight the versatility of the scaffold in constructing diverse heterocyclic systems.
Modifications at the Ester Moiety
The methyl ester group of this compound is amenable to several fundamental transformations, allowing for further functionalization of the molecule.
Hydrolysis: The most common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-dichloro-2-fluorobenzoic acid. This reaction is typically carried out under basic conditions using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for many other reactions, including amide bond formation and certain cyclization reactions.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting methyl benzoate (B1203000) with ethanol (B145695) and a sulfuric acid catalyst yields ethyl benzoate. ucla.edu For more hindered substrates, specialized catalysts such as titanates or maghemite-ZnO nanocomposites can be used to facilitate the reaction, often under solvent-free conditions. researchgate.netresearchgate.net This allows for the introduction of a variety of alkyl or aryl groups at the ester position.
Reduction: The ester group can be reduced to a primary alcohol, (3,4-dichloro-2-fluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, catalytic methods for the reduction of esters to alcohols are also being developed, offering milder reaction conditions. acs.org The resulting benzylic alcohol can serve as a precursor for other functional groups through oxidation or substitution reactions. organic-chemistry.orgresearchgate.net
Table 3: Summary of Modifications at the Ester Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH or KOH, then H₃O⁺ | 3,4-Dichloro-2-fluorobenzoic acid |
| Transesterification | R'OH, Acid or Base Catalyst | This compound |
Role As a Key Synthetic Intermediate in Specialized Chemical Research
Precursor for Quinolone-Based Compounds
The halogenated fluorobenzoic acid framework is a well-established starting point for the synthesis of quinolone and quinazolinone structures, which are core components of many therapeutic agents. nih.govnih.gov While direct synthesis examples starting from Methyl 3,4-dichloro-2-fluorobenzoate are specific to proprietary research, its utility can be inferred from established chemical principles and the use of closely related analogs.
Synthesis of Substituted Quinolines
Quinolone derivatives are crucial in medicinal chemistry, known for their broad-spectrum antibacterial and anticancer activities. nih.govdntb.gov.ua The synthesis of the quinolone core often involves the cyclization of an aniline (B41778) derivative with a β-ketoester or a similar three-carbon unit.
This compound can serve as a precursor to the necessary aniline component. A plausible synthetic route involves:
Hydrolysis: The methyl ester is first hydrolyzed under basic or acidic conditions to yield 3,4-dichloro-2-fluorobenzoic acid.
Curtius or Hofmann Rearrangement: The resulting carboxylic acid can be converted to an acyl azide (B81097) (Curtius) or an amide (Hofmann), which then undergoes rearrangement to form the corresponding 3,4-dichloro-2-fluoroaniline (B1304072).
Cyclization (Gould-Jacobs Reaction): This substituted aniline can then be reacted with a suitable partner, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to construct the substituted quinoline (B57606) ring system. The specific substitution pattern offered by the starting material allows for the creation of novel quinolone analogs for biological screening.
Pathways to Quinoxaline (B1680401) Derivatives
Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including applications as anticancer, antibacterial, and antiviral agents. dntb.gov.uanih.gov The most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. nih.gov
This compound can be a starting material for preparing the required substituted o-phenylenediamine. This would typically involve a multi-step process beginning with the nitration of the aromatic ring, followed by reduction of the nitro group to an amine and subsequent introduction of a second amino group.
Alternatively, the highly reactive 2,3-dichloroquinoxaline (B139996), a common intermediate for further derivatization, can be synthesized and subsequently modified. johnshopkins.edu In this context, a derivative of this compound could be used to create a nucleophile that displaces one of the chlorine atoms on the 2,3-dichloroquinoxaline scaffold, leading to new, complex quinoxaline-based molecules.
Building Block in Agrochemical Research
Halogenated and particularly fluorinated organic compounds are mainstays in the agrochemical industry. kaibangchem.comnih.gov The inclusion of fluorine can significantly alter a molecule's physical and chemical properties, often leading to enhanced biological efficacy, metabolic stability, and bioavailability, which are desirable traits for herbicides and pesticides. nih.govresearchgate.net
Design and Synthesis of Herbicidal Precursors
Fluorinated benzoic acids and their derivatives are key intermediates in the production of modern herbicides. kaibangchem.comprecedenceresearch.com The structural motif present in this compound is valuable for developing precursors to active herbicidal compounds. For example, related compounds like 2,4-dichloro-5-fluorobenzoic acid are used as building blocks for crop protection agents. precedenceresearch.com The synthesis of many commercial herbicides relies on the precise assembly of substituted aromatic rings. This compound provides a unique, pre-functionalized ring that can be elaborated into more complex herbicidal agents, such as those in the sulfonylurea or picolinate (B1231196) classes. researchgate.net
Development of Pesticidal Intermediates
The development of new pesticides is critical for crop protection. Fluorine-containing molecules have proven effective in this domain, contributing to a significant portion of recently developed agrochemicals. nih.govresearchgate.net The specific arrangement of halogens in this compound can be exploited to create novel pesticidal compounds. The ester group can be converted into an amide, hydrazide, or other functional group, which can then be linked to another pharmacophore to generate a final active ingredient. The dichlorofluoro-substituted phenyl ring is a key structural element that imparts the necessary lipophilicity and electronic properties for interaction with biological targets in pests. nih.gov
Intermediate in Pharmaceutical Research (excluding clinical outcomes)
Beyond quinolones, the fluorobenzoic acid scaffold is a privileged structure in pharmaceutical discovery. kaibangchem.com It serves as a foundational intermediate for a variety of active pharmaceutical ingredients (APIs), particularly in the areas of oncology and anti-inflammatory drug research. precedenceresearch.com
This compound provides a synthetically versatile platform for generating libraries of compounds in early-stage drug discovery. The ester can be readily converted to a carboxylic acid, which is a common anchor point for coupling with other fragments via amide bond formation. The halogen atoms on the ring can be retained for their electronic effects or can serve as sites for further modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by creating a diverse set of analogs with modified properties, a fundamental practice in the iterative process of drug design.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅Cl₂FO₂ |
| Molecular Weight | 223.03 g/mol |
| Appearance | Solid |
| CAS Number | 1279707-12-8 |
Data sourced from public chemical databases.
Table 2: Potential Synthetic Applications
| Target Compound Class | Intermediate Role of this compound |
|---|---|
| Substituted Quinolines | Precursor to 3,4-dichloro-2-fluoroaniline for subsequent cyclization. |
| Quinoxaline Derivatives | Building block for substituted o-phenylenediamines or for direct modification of quinoxaline scaffolds. |
| Herbicides | Provides a halogenated aromatic core for building complex active ingredients. |
| Pesticides | Serves as a key fragment for creating novel pesticidal agents with tailored properties. |
| Pharmaceuticals | A versatile starting material for generating compound libraries for drug discovery programs. |
Synthesis of Enzyme Inhibitor Scaffolds
While direct studies specifically utilizing this compound in the synthesis of enzyme inhibitors are not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the design of kinase inhibitors and other enzyme-targeted therapeutics. Halogenated and particularly fluorinated aromatic compounds are common starting materials for the synthesis of a wide array of bioactive molecules.
Research into kinase inhibitors, which are crucial in cancer therapy, often involves the use of intermediates with similar substitution patterns. For instance, the synthesis of potent lipid kinase inhibitors, such as those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), has been shown to rely on key intermediates like 4-(difluoromethyl)pyridin-2-amine. researchgate.net The synthesis of such pyridinamine derivatives can conceptually start from appropriately substituted fluorinated benzoic acids.
Furthermore, novel phthalic acid-based derivatives have been designed and synthesized as type-2 protein kinase inhibitors. nih.gov These syntheses often begin with substituted phthalic acids, which can be prepared from precursors like dichlorinated and fluorinated toluene (B28343) or xylene derivatives, highlighting the importance of halogenated aromatics in this field. The general strategy involves creating a core scaffold that can be further functionalized to interact with the target enzyme's active site. The dichloro and fluoro substituents on this compound can serve to modulate the electronic properties and conformational preferences of the resulting inhibitor, potentially enhancing its binding affinity and selectivity.
Table 1: Examples of Halogenated Intermediates in Kinase Inhibitor Synthesis
| Intermediate/Precursor | Target Kinase/Pathway | Reference |
| 4-(Difluoromethyl)pyridin-2-amine | PI3K, mTOR | researchgate.net |
| Isophthalic and Terephthalic Acid Derivatives | VEGFR-2, EGFR, HER2 | nih.gov |
| SF₅-substituted Oxindoles | Various Protein Kinases | ox.ac.uk |
Design of Compounds for Modulating Biochemical Pathways
The modulation of biochemical pathways is a cornerstone of modern drug discovery. Compounds capable of influencing signaling cascades, such as the NF-κB and MAPK pathways, are of significant interest for treating inflammatory diseases and cancer. Carboxylic acid derivatives are among the classes of compounds investigated for such activities.
For example, pterostilbene-carboxylic acid derivatives have been designed to modulate the NF-κB/MAPK signaling pathways and exhibit anti-inflammatory effects by inhibiting COX-2. nih.gov The synthesis of these derivatives often involves the coupling of a carboxylic acid-bearing moiety with other functional groups. This compound, after hydrolysis to its corresponding carboxylic acid (3,4-dichloro-2-fluorobenzoic acid), could serve as a starting point for creating novel compounds aimed at modulating these pathways. The halogen atoms can play a crucial role in enhancing the lipophilicity and metabolic stability of the final compound, properties that are critical for effective drug action.
Research has also shown that cryptochlorogenic acid can attenuate inflammatory responses by modulating NF-κB/MAPK signaling. nih.gov While structurally different, this highlights the principle of using substituted acid derivatives to influence key cellular pathways. The unique electronic nature of the polychlorinated and fluorinated benzene (B151609) ring in this compound could lead to novel interactions with biological targets.
Applications in Advanced Materials Science Research
The application of this compound in advanced materials science is a less explored area compared to its potential in medicinal chemistry. However, the properties of benzoic acid esters and halogenated aromatic compounds suggest potential avenues for research.
Benzoate (B1203000) esters, in general, are known for their use as plasticizers. acs.org While simple methyl benzoate is a common fragrance and solvent wikipedia.org, more complex benzoates can be incorporated into polymers to modify their physical properties. The high degree of halogenation in this compound could impart properties such as flame retardancy and increased thermal stability to polymers. Halogenated compounds are frequently used as flame retardants in a variety of materials. nih.gov
Furthermore, the synthesis of novel polymers and electronic materials can benefit from specialized monomers. The reactivity of the ester group in this compound allows for its incorporation into polyester (B1180765) chains through transesterification reactions. The resulting polymers would possess a high density of halogen atoms, which could be desirable for creating materials with specific refractive indices or dielectric properties. Studies on the methanolysis of substituted methyl benzoates indicate that the substituents on the aromatic ring significantly affect the reaction rates, a principle that would apply to polymerization reactions as well. acs.org
The development of electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), often relies on molecules with tailored electronic properties. While there is no direct evidence of this compound being used for this purpose, the synthesis of novel electronic materials often starts from functionalized aromatic building blocks. The electron-withdrawing nature of the chloro and fluoro substituents can lower the energy levels of the molecular orbitals, a strategy sometimes employed in the design of electron-transporting or electron-accepting materials.
Future Research Directions and Emerging Methodologies
Development of Eco-Friendly and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. A major focus for the future synthesis of Methyl 3,4-dichloro-2-fluorobenzoate will be the development of eco-friendly and atom-economical pathways that minimize waste and environmental impact. primescholars.com
Atom economy, a concept central to green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comacs.org Traditional synthetic methods often generate significant amounts of waste, including by-products and spent reagents. Future research will likely focus on catalytic reactions that can achieve high yields with minimal waste. For instance, the development of novel catalytic systems that can directly functionalize a simpler aromatic precursor in a highly regioselective manner would represent a significant advancement.
Furthermore, the use of greener solvents and the development of solvent-free reaction conditions will be crucial. The goal is to move away from hazardous organic solvents and towards more environmentally benign alternatives, or to design processes that require no solvent at all.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The precise arrangement of the chloro and fluoro substituents on the benzene (B151609) ring of this compound is critical to its function as a chemical intermediate. Achieving high selectivity in the synthesis of this specific isomer is a significant challenge. Future research will undoubtedly focus on the exploration of novel catalytic systems to enhance this selectivity.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in different phases, often leading to increased reaction rates, higher yields, and improved selectivity under milder conditions. fluorochem.co.ukwikipedia.orgslideshare.netyoutube.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, can help to control the regioselectivity of halogenation and other substitution reactions on the aromatic ring. fluorochem.co.ukwikipedia.orgcrdeepjournal.org The development of new and more efficient phase-transfer catalysts will be a key area of investigation for the synthesis of this compound.
Heterogeneous catalysts, particularly those based on supported metal nanoparticles or functionalized solid supports, also hold great promise. nih.govrsc.org These catalysts can offer advantages in terms of ease of separation and recyclability, contributing to more sustainable and cost-effective manufacturing processes. rsc.org Research into the design and synthesis of novel heterogeneous catalysts with precisely tailored active sites will be instrumental in achieving the desired selectivity for the target compound.
Integration of In Situ Spectroscopic Monitoring in Reaction Discovery
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates and by-products. The integration of in situ spectroscopic techniques, as part of a broader Process Analytical Technology (PAT) framework, is set to revolutionize reaction discovery and optimization for the synthesis of fine chemicals like this compound. researchgate.netyoutube.compharmtech.comlongdom.org
In situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. youtube.comyoutube.commdpi.comnih.gov By inserting a probe directly into the reaction vessel, chemists can continuously monitor the concentrations of reactants, products, and key intermediates throughout the course of the reaction. youtube.comyoutube.commdpi.com This real-time data allows for rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of impurities. youtube.comyoutube.com
The application of in situ FTIR can also enhance process safety by providing an early warning of any deviations from the desired reaction pathway. mdpi.com For the synthesis of this compound, in situ monitoring could be used to precisely control the addition of chlorinating or fluorinating agents, preventing over-reaction and ensuring the formation of the desired isomer.
Computational Design and Optimization of Novel Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design and optimize novel derivatives with enhanced properties for specific applications.
By using molecular modeling techniques, researchers can predict the physicochemical properties and biological activities of virtual compounds before they are synthesized in the laboratory. nih.gov This in silico approach can significantly accelerate the discovery of new and improved derivatives of this compound. For example, computational studies can be used to predict how changes in the substitution pattern on the benzene ring will affect the molecule's reactivity, solubility, and binding affinity to a particular biological target. nih.gov
Furthermore, computational methods can be used to understand the structure-directing effects of different functional groups, which can guide the synthesis of new derivatives with desired stereochemistry. nih.gov This predictive power allows for a more rational and targeted approach to the design of new molecules, saving time and resources in the experimental phase.
Potential in Combinatorial Chemistry and High-Throughput Synthesis Platforms
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of chemical compounds. openaccessjournals.com These libraries can then be screened for biological activity or other desired properties, leading to the discovery of new drug candidates or materials. This compound, with its multiple reactive sites, represents an ideal scaffold for the construction of such libraries.
High-throughput synthesis platforms, which automate the process of chemical synthesis, can be used to generate large numbers of derivatives of this compound in a parallel fashion. capes.gov.brrsc.orgnih.govresearchgate.net By systematically varying the substituents at different positions on the aromatic ring, it is possible to create a vast chemical space for exploration. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,4-dichloro-2-fluorobenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via esterification of 3,4-dichloro-2-fluorobenzoic acid using methanol under acidic catalysis. Key variables include temperature (60–80°C), solvent (e.g., toluene or DMF), and catalyst (e.g., H₂SO₄ or TsOH). Monitoring reaction progress via TLC or HPLC is critical. For higher yields, iterative optimization of molar ratios (acid:alcohol:catalyst) and reflux duration (6–12 hours) is recommended. Structural analogs like Methyl 3,5-dichloro-2-fluorobenzoate have been synthesized similarly, but steric effects from the 3,4-dichloro substitution may necessitate longer reaction times .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic proton environments and ester carbonyl signals. Fluorine-19 NMR can resolve F-substituent effects.
- HRMS : Confirm molecular ion peaks and isotopic patterns (Cl/F contributions).
- X-ray crystallography : Resolve steric and electronic effects of substituents, as demonstrated for structurally related sulfonate esters .
- HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm).
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Regular stability testing via NMR or HPLC is advised. For aqueous experiments, use anhydrous solvents and buffer systems (pH 6–8) to avoid ester cleavage.
Advanced Research Questions
Q. How do the electronic and steric effects of 3,4-dichloro and 2-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl/F groups activate the aromatic ring for electrophilic substitution but may sterically hinder meta/para positions. In Suzuki-Miyaura couplings, the 2-fluoro substituent directs reactivity to the 5-position. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) can validate mechanisms .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzoate derivatives?
- Methodological Answer :
- Comparative assays : Test this compound alongside analogs (e.g., 3,5-dichloro isomers) under identical conditions (cell lines, concentrations).
- Structure-activity relationship (SAR) analysis : Correlate substituent positions with bioactivity (e.g., enzyme inhibition) using molecular docking.
- Purity validation : Contradictions may arise from impurities; use LC-MS to confirm sample integrity .
Q. How can researchers design toxicity studies for this compound in mammalian cell models?
- Methodological Answer :
- Dose-response assays : Use IC₅₀ determination in HEK293 or HepG2 cells (0.1–100 µM range).
- Mechanistic probes : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 dye).
- Control experiments : Compare with non-fluorinated/clorinated analogs to isolate substituent-specific effects .
Q. What challenges arise in mass spectrometry analysis of this compound, and how can they be addressed?
- Methodological Answer :
- Isotopic interference : Cl (M+2/M+4) and F (M+1) patterns complicate molecular ion identification. Use high-resolution MS (HRMS) to distinguish peaks.
- Fragmentation pathways : Collision-induced dissociation (CID) may yield characteristic fragments (e.g., loss of COOCH₃). Compare with synthetic standards .
Q. What unexplored applications of this compound warrant investigation based on structural analogs?
- Methodological Answer :
- Antimicrobial intermediates : Analogous to 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (precursor to quinolone drugs), test as a building block for novel antibiotics .
- Agrochemical research : Explore herbicidal activity via acetyl-CoA carboxylase inhibition, as seen in sulfonylurea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
